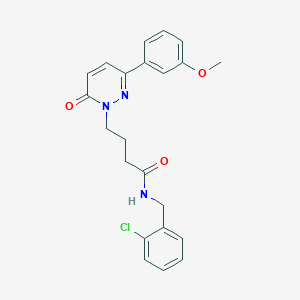

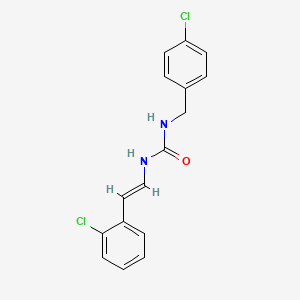

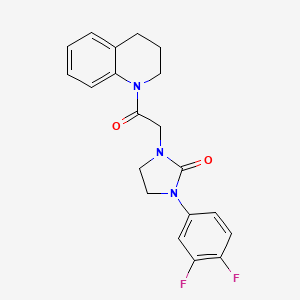

![molecular formula C18H22N2O5 B2886633 2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 1418113-99-1](/img/structure/B2886633.png)

2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyloxy group might be introduced through a reaction with benzyl alcohol . The carbonyl group could be introduced through an oxidation reaction . The exact synthesis pathway would depend on the specific properties of the compound and the starting materials available.Chemical Reactions Analysis

The compound could potentially participate in a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could undergo reduction to form an alcohol . The benzyloxy group could participate in reactions involving free radicals .Scientific Research Applications

Synthesis and Chemical Reactivity

- Carboxylic acids have been shown to react readily with amino alcohols, amino mercaptans, and o-aminophenols to form corresponding Δ2-oxazolines, Δ2-oxazines, Δ2-thiazolines, and 2-substituted benzoxazoles. This reaction demonstrates a versatile method for the synthesis of complex heterocyclic structures which may be related to the synthesis of the mentioned compound (Vorbrüggen & Krolikiewicz, 1993).

- Oxazoles can serve as masked forms of activated carboxylic acids, which upon reaction with singlet oxygen, form triamides. This property is utilized in the synthesis of macrolides, highlighting the oxazole's role as a precursor in complex organic synthesis (Wasserman, Gambale, & Pulwer, 1981).

Structural and Conformational Studies

- The study of benzazepine derivatives leading to a benzazepine carboxylic acid reveals the importance of hydrogen-bonded assembly in understanding the molecular structure and potential intermolecular interactions. This knowledge can be critical in the design of new molecules with desired properties (Guerrero et al., 2014).

- Synthesis of oligomers from oxazolidinones demonstrates the potential for these compounds to fold into ordered structures, indicating the significance of such compounds in the development of novel biomimetic materials (Lucarini & Tomasini, 2001).

Applications in Molecular Biology

- A study involving the addition compounds of oxycarbonyl groups illustrates the potential for designing DNA diagnostic assays, suggesting that compounds similar to the one could have applications in molecular diagnostics and therapeutic development (Pourahmadi et al., 2000).

Peptide Synthesis

- Reactive intermediates in peptide synthesis involving urethane-protected amino acids highlight the role of oxazolone derivatives in the synthesis of peptides, which could extend to the synthesis and study of bioactive peptides and proteins (Crisma et al., 1997).

Properties

IUPAC Name |

5-methyl-2-[(1R)-3-methyl-1-(phenylmethoxycarbonylamino)butyl]-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-11(2)9-14(16-20-15(17(21)22)12(3)25-16)19-18(23)24-10-13-7-5-4-6-8-13/h4-8,11,14H,9-10H2,1-3H3,(H,19,23)(H,21,22)/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULLZAJRBDDYAA-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C(CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(O1)[C@@H](CC(C)C)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

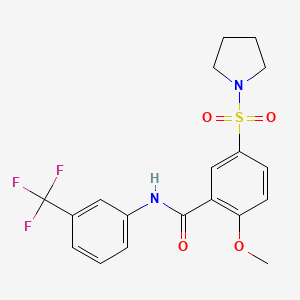

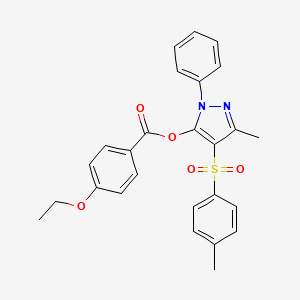

![2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2886551.png)

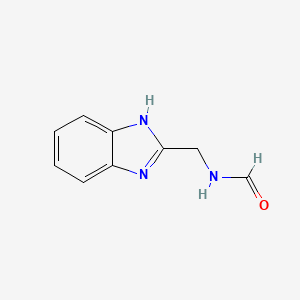

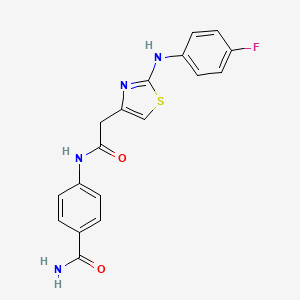

![3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2886558.png)

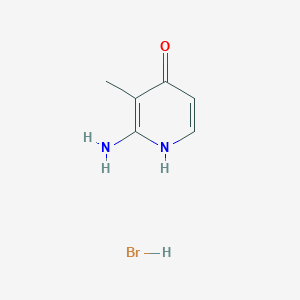

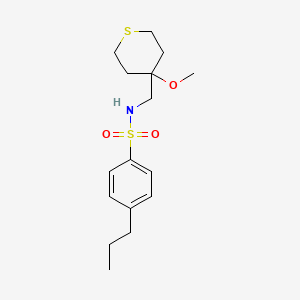

![N-[2-(2-Oxopiperidin-1-yl)propyl]but-2-ynamide](/img/structure/B2886567.png)

![N-[2-(3-Oxopiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2886569.png)